molecular formula C11H9NO2S2 B2592661 (5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one CAS No. 81154-16-7

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No. B2592661
CAS RN: 81154-16-7
M. Wt: 251.32
InChI Key: ORGCJYCWFZQEFX-RMKNXTFCSA-N
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Description

“(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 81154-16-7. It has a molecular weight of 251.33 and its IUPAC name is (5E)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one .

Scientific Research Applications

Synthesis and Characterization

The compound "(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one" and its derivatives have been extensively studied for their chemical properties and synthetic procedures. For instance, the synthesis of related compounds involves interactions of specific benzylidene components with mercapto acids and primary aromatic amines, offering a wide range of applications due to their structural flexibility and chemical reactivity (A. Srinivas, A. Nagaraj, & C. S. Reddy, 2008). Similarly, a study by Sydorenko et al. (2022) highlights a cost-effective synthesis of a similar compound with potential biological activities, signifying the importance of these compounds in pharmaceutical and medicinal chemistry (I. Sydorenko et al., 2022).

Biological Evaluation and Potential Therapeutic Applications

Various derivatives of "(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one" have been synthesized and evaluated for their potential biological activities. A study by Al-Mutabagani et al. (2021) on thiazole derivatives revealed significant antimicrobial and anticancer properties, suggesting the potential of these compounds in developing therapeutic agents (L. A. Al-Mutabagani et al., 2021). Additionally, Khalil et al. (2013) found certain 1,3-thiazolone derivatives to exhibit strong antitumor activity against breast adenocarcinoma cell lines, indicating the significance of structural modifications on biological activities (N. Khalil, E. Ahmed, & H. B. El-Nassan, 2013).

Structural and Molecular Studies

Extensive structural and molecular studies have been conducted to understand the properties and potential applications of these compounds. Shanmugapriya et al. (2022) conducted comprehensive investigations on the molecular structure, electronic properties, and vibrational spectra of a related compound, providing insights into the chemical reactivity and potential applications in pharmaceuticals (N. Shanmugapriya et al., 2022).

Safety And Hazards

The compound carries a warning signal. The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards, but the exact nature of these hazards is not specified in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGCJYCWFZQEFX-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-mercapto-5-(4-methoxybenzylidene)-1,3-thiazol-4(5H)-one

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